N-benzyl-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
“N-benzyl-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2), a dimethoxyphenyl group (a benzene ring with two methoxy (OCH3) groups), and a pyrazolo[1,5-a]pyrazin-5(4H)-yl group (a bicyclic structure containing nitrogen atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzyl and dimethoxyphenyl groups might undergo electrophilic aromatic substitution reactions, while the pyrazolo[1,5-a]pyrazin-5(4H)-yl group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
The future research directions involving this compound could be numerous, depending on its intended use. If it’s a potential drug, future studies might focus on its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research might explore its utility in various types of chemical reactions .
Properties
IUPAC Name |
N-benzyl-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-20-9-8-17(12-21(20)31-2)18-13-19-23(29)26(10-11-27(19)25-18)15-22(28)24-14-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLVOXVPPKCCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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